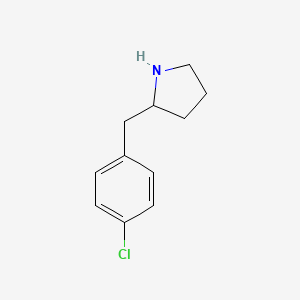

2-(4-Chlorobenzyl)pyrrolidine

Overview

Description

2-(4-Chlorobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .

Synthesis Analysis

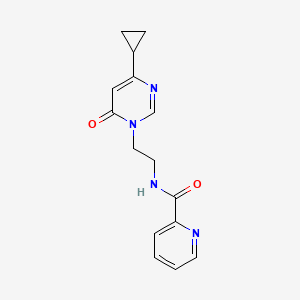

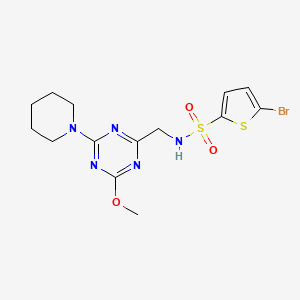

Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been synthesized and shown to possess significant anti-bacterial activity .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a 4-chlorobenzyl group . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

Pyrrolidine compounds, including this compound, can undergo various chemical reactions. These reactions can be influenced by steric factors and the spatial orientation of substituents .Scientific Research Applications

Memory Enhancement

Research on pyrrolidine derivatives, including structures similar to 2-(4-Chlorobenzyl)pyrrolidine, has shown promising results in memory enhancement. One study explored the memory effects of a group of newly synthesized pyrrolidine derivatives with potential nootropic effects. These substances facilitated the learning process and improved memory in rats, with changes observed in the brain neurotransmission, suggesting their potential application in cognitive enhancement (Petkov et al., 1991).

Inhibition of Heme Oxygenase-2

Another area of research involves the inhibition of heme oxygenase-2 (HO-2) by analogs of this compound. A study focused on synthesizing and evaluating such analogs as novel inhibitors of HO. These compounds displayed potent and selective inhibition of HO-2, offering potential applications in pharmacology and therapeutics (Vlahakis et al., 2013).

Effects on Drug-Metabolizing Enzymes

The impact of 4-(4-Chlorobenzyl)pyridine, a related compound to this compound, on drug-metabolizing enzymes was studied. The compound showed induction and inhibition effects on hepatic microsomal cytochrome P450 and drug-metabolizing enzymes in rats, both in vivo and in vitro (Kobayashi et al., 2001).

Applications in Synthesis

Pyrrolidines have significant industrial applications, such as in dyes and agrochemical substances. A study on the polar [3+2] cycloaddition reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene highlighted the importance of pyrrolidines in synthetic chemistry (Żmigrodzka et al., 2022).

Anti-Inflammatory Activities

A series of pyrrolidin-2-ones, chemically related to this compound, were synthesized and evaluated for their potential anti-inflammatory activities. Some of these compounds displayed promising results in reducing inflammation (Ikuta et al., 1987).

Cognition-Enhancing Properties

The study of 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, which includes compounds similar to this compound, revealed their potential in enhancing cognitive abilities. These compounds showed positive effects in various animal models, suggesting their applicability in treating cognitive disorders (Lin et al., 1997).

Inhibition of Blood Platelet Aggregation

Pyrrolidine derivatives, structurally related to this compound, have been studied for their ability to inhibit blood platelet aggregation. This suggests potential applications in preventing thrombotic disorders (Makoni & Sugden, 1980).

Magnetic and Electronic Properties

Research has been conducted on compounds like this compound to study their magnetic and electronic properties. One such study synthesized [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n and explored its magnetic relaxations and transitions, indicating potential applications in materials science (Werner et al., 2015).

Antihypertensive Effects

Pyrrolidin-2-one and pyrrolidine derivatives were synthesized and tested for their antihypertensive effects. Some compounds showed strong activities in this domain, suggesting their potential as therapeutic agents for hypertension (Malawska et al., 2002).

Mechanism of Action

Target of Action

It is known that pyrrole and pyrrolidine analogs have diverse biological and medicinal importance . They play a vital role in living systems like photosynthesis, oxygen carrier, storage, and redox cycling reactions .

Mode of Action

It can be inferred from the properties of pyrrole and pyrrolidine analogs that they have the potential to interact with various biological targets .

Biochemical Pathways

It is known that pyrrole and pyrrolidine analogs can influence a variety of biological pathways .

Result of Action

It can be inferred from the properties of pyrrole and pyrrolidine analogs that they have the potential to exert various biological effects .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups of the pyrrolidine derivative.

Cellular Effects

Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGVUZCAENHORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Ethylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2749839.png)

![N'-(5-chloro-2-methylphenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B2749840.png)

![N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2749841.png)

![7-Fluoro-3-({1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2749844.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2749845.png)

![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2749853.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2749856.png)

![methyl 1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2749858.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2749862.png)